

Spectroscopic Profile of 5-(Trifluoromethyl)pyridin-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 5-(Trifluoromethyl)pyridin-3-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-(Trifluoromethyl)pyridin-3-ol**, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the characterization of this important molecule.

Chemical Structure and Properties

IUPAC Name: **5-(Trifluoromethyl)pyridin-3-ol** Molecular Formula: $C_6H_4F_3NO$ Molecular Weight: 163.1 g/mol [1] CAS Number: 186593-14-6[1] Physical Form: Solid

Spectroscopic Data

A complete set of experimentally verified spectroscopic data for **5-(Trifluoromethyl)pyridin-3-ol** is not readily available in the public domain. The following tables present a combination of predicted data and data from closely related structural analogs to provide a reliable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted 1H , ^{13}C , and ^{19}F NMR data for **5-(Trifluoromethyl)pyridin-3-ol** are presented below.

These predictions are based on the analysis of similar trifluoromethyl-substituted pyridine derivatives found in the literature.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.5	s	-	H-2
~7.8	s	-	H-4
~8.7	s	-	H-6
~5.0-6.0	br s	-	-OH

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~145	s	-	C-2
~130	q	~35	C-3
~120	q	~4	C-4
~123	q	~272	-CF ₃
~148	s	-	C-6
~155	s	-	C-5

Table 3: Predicted ^{19}F NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~ -63	s	-CF ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for **5-(Trifluoromethyl)pyridin-3-ol** are listed below.

Table 4: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch
3100-3000	Medium	Aromatic C-H stretch
1600-1450	Medium-Strong	C=C and C=N stretching
1350-1150	Strong	C-F stretch
1250-1100	Medium	C-O stretch

Mass Spectrometry (MS)

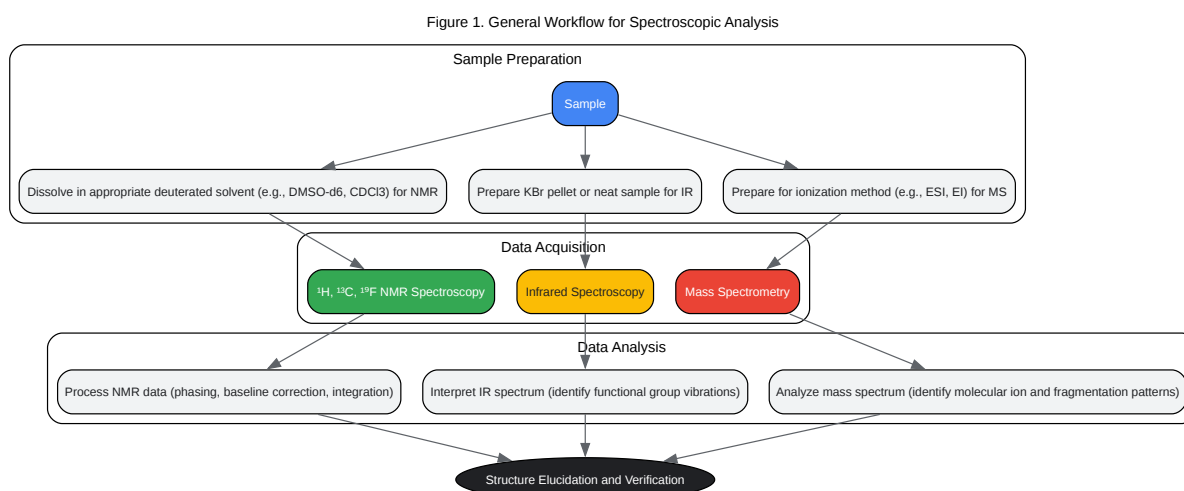
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The predicted mass spectrum for **5-(Trifluoromethyl)pyridin-3-ol** would show a molecular ion peak corresponding to its molecular weight.

Table 5: Predicted Mass Spectrometry Data

m/z	Ion
163	[M] ⁺
164	[M+H] ⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **5-(Trifluoromethyl)pyridin-3-ol** are not available in the cited literature. However, standard procedures for obtaining NMR, IR, and MS data for organic compounds would be applicable. A general workflow is outlined below.

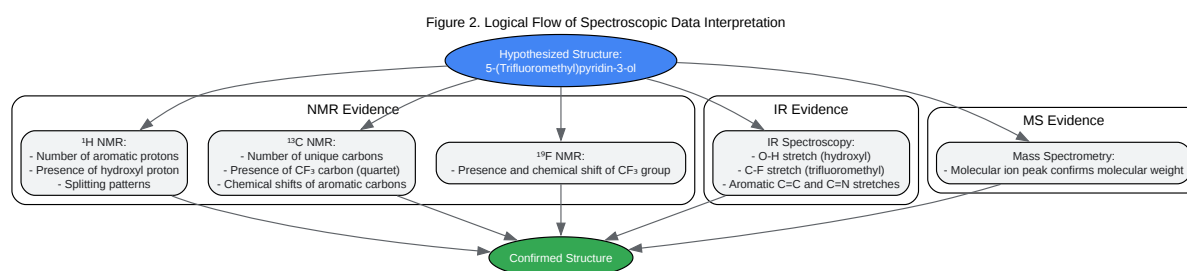


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Caption: General Workflow for Spectroscopic Analysis

Logical Relationships in Spectroscopic Characterization

The process of characterizing a chemical compound like **5-(Trifluoromethyl)pyridin-3-ol** using spectroscopy involves a logical flow of information from different techniques to confirm the final structure.



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Caption: Logical Flow of Spectroscopic Data Interpretation

This guide serves as a foundational resource for researchers working with **5-(Trifluoromethyl)pyridin-3-ol**. While a complete experimental dataset is yet to be consolidated in the public literature, the predicted data and analytical workflows provided herein offer a robust starting point for its characterization and utilization in further research and development.

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References

- 1. lookchem.com [lookchem.com]
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